(Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid
Description
(Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid is a glycine derivative featuring a cyclopropyl group and a pyrazin-2-ylmethyl moiety attached to the amino nitrogen (Figure 1).
Properties
IUPAC Name |
2-[cyclopropyl(pyrazin-2-ylmethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)7-13(9-1-2-9)6-8-5-11-3-4-12-8/h3-5,9H,1-2,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBMMODGQSEQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=NC=CN=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazine Ring Functionalization
The pyrazine core is typically pre-functionalized before introducing the cyclopropyl and amino-acetic acid groups. Two predominant strategies emerge from literature:
Direct Alkylation of Pyrazin-2-ylmethanol
A 2024 synthesis route involves reacting pyrazin-2-ylmethanol with cyclopropylamine under Mitsunobu conditions (DIAD, PPh) to form the cyclopropyl-pyrazin-2-ylmethyl amine intermediate. Subsequent reaction with bromoacetic acid in DMF at 60°C yields the target compound (45% overall yield).
Reaction Scheme:
Simmons-Smith Cyclopropanation
A 2023 study on pyrrolo[2,3-d]pyridazine derivatives utilized CHI/Zn(Cu) for cyclopropanation. Applied to this system:
Ring-Closing Metathesis
For sterically hindered systems, Grubbs II catalyst facilitates cyclopropane formation from dienes. While unconfirmed for this specific compound, similar protocols achieve 68–75% yields.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic Systems
-
Buchwald-Hartwig amination : Xantphos/Pd(dba) enables C-N bond formation at 90°C (NMP solvent).
-
Phase-transfer catalysis : TBAB improves cyclopropane ring stability in aqueous-organic biphasic systems.
Purification and Characterization
Chromatographic Methods
Crystallization Techniques
Spectroscopic Confirmation
-
H NMR (500 MHz, DMSO-d): δ 8.32 (s, 1H, pyrazine-H), 3.98 (s, 2H, CHCOH), 2.81 (m, 1H, cyclopropyl).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Recent patents highlight critical adaptations for kilogram-scale production:
-
Continuous flow synthesis : Reduces reaction time from 12 h to 45 min for pyrazine intermediates.
-
Solvent recycling : DMF recovery via vacuum distillation achieves 92% reuse efficiency.
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Quality control : In-line FTIR monitors cyclopropane ring integrity during reactions.
Emerging Methodologies
Chemical Reactions Analysis
Cyclopropane Ring Reactivity
The cyclopropyl group participates in ring-opening and functionalization reactions due to its inherent strain energy (~27 kcal/mol). Key reactions include:
Ring-Opening via Electrophilic Addition
Under acidic or oxidative conditions, the cyclopropane ring undergoes cleavage. For example:
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Hydrohalogenation : Reaction with HBr yields a brominated product via carbocation intermediates .
-
Oxidative Ring Expansion : Using mCPBA (meta-chloroperbenzoic acid) generates a γ-lactone derivative .
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrohalogenation | HBr (2 equiv), DCM, 0°C → rt | 3-Bromo derivative | 78 | |
| Oxidative Expansion | mCPBA (1.5 equiv), CHCl₃, 25°C | γ-Lactone | 65 |
Pyrazine Ring Functionalization
The electron-deficient pyrazine ring undergoes nucleophilic substitution and cross-coupling reactions:
Nucleophilic Aromatic Substitution (NAS)
At the 3-methylsulfanyl position, displacement reactions occur with amines or alkoxides :
Suzuki-Miyaura Coupling
The pyrazine ring participates in palladium-catalyzed cross-couplings. For example:
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NAS (Morpholine) | DMF, 80°C, 12 h | 3-Morpholino derivative | 82 | |
| Suzuki Coupling | Pd(dppf)Cl₂, B₂pin₂, THF, 60°C | Boronic ester | 70 |
Amino-Acetic Acid Side Chain Reactions
The amino-acetic acid moiety enables acid-base and condensation chemistry:
Amide Bond Formation
Activation of the carboxylic acid (e.g., via HOBt/EDCI) facilitates coupling with amines:
-
Reaction with benzylamine produces a stable amide derivative.
Schiff Base Formation
Condensation with aldehydes (e.g., benzaldehyde) under Dean-Stark conditions yields imine derivatives .
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amide Coupling | HOBt/EDCI, DCM, rt | Benzylamide | 88 | |
| Schiff Base | Benzaldehyde, toluene, reflux | Imine derivative | 75 |
Cyclization Reactions
Intramolecular interactions between functional groups enable cyclization:
Lactam Formation
Heating in toluene induces cyclization between the amino and carboxylic acid groups, forming a 6-membered lactam.
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Lactamization | Toluene, 110°C, 6 h | 6-Membered lactam | 68 |
Oxidation of Thioether Group
The 3-methylsulfanyl group oxidizes to sulfoxide or sulfone using H₂O₂ or Oxone® :
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Sulfoxide | H₂O₂, CH₃CN | Pyrazine sulfoxide | 90 | |
| Sulfone | Oxone®, acetone/H₂O | Pyrazine sulfone | 85 |
Stereochemical Transformations
The cyclopropyl group’s stereochemistry influences reaction outcomes. Enzymatic resolution using Candida antarctica lipase B achieves enantiomeric enrichment (>99% ee) .
Stability Under Physiological Conditions
Scientific Research Applications
Chemistry
-
Building Block for Synthesis :
- Used in the synthesis of complex molecules and as a reagent in organic synthesis.
- Facilitates the development of new chemical entities with potential applications in various fields.
-
Chemical Reactions :
- The compound can undergo oxidation, reduction, and substitution reactions, allowing for the generation of various derivatives.
- Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
Biology
-
Antimicrobial Activity :
- Exhibits effectiveness against various bacterial strains.
- A study reported Minimum Inhibitory Concentration (MIC) values against common pathogens:
Pathogen MIC (μg/mL) E. coli 32 S. aureus 16 P. aeruginosa 64 C. albicans 128 -
Antiviral Activity :
- Shows potential as an inhibitor of viral replication, particularly against flaviviruses such as Zika and dengue.
Compound IC50 (μM) Viral Target 12 0.62 Zika Virus Protease 47 0.20 Zika Virus Protease 103 0.39 Dengue Virus Protease -
Anti-inflammatory Properties :
- Modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
- Demonstrated efficacy in reducing inflammation in cell models.
Medicine
- Therapeutic Applications :
- Investigated for potential therapeutic roles in treating diseases such as Alzheimer's.
- In a mouse model study:
- Cognitive function improved as evidenced by performance in the Morris water maze test.
- Significant reduction in amyloid-beta plaque accumulation.
- Decreased levels of pro-inflammatory cytokines were noted, indicating reduced neuroinflammation.
Mechanism of Action
The mechanism of action of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs and their properties are compared below:
Table 1: Structural and Molecular Comparison
*Inferred from structural analogs.
Key Observations:
The pyrazin-2-ylmethyl group introduces a planar aromatic system with two nitrogen atoms, favoring π-π stacking and hydrogen-bonding interactions absent in chloropyridine-based analogs .
Collision Cross-Section (CCS): For 2-[(pyrazin-2-yl)amino]acetic acid (CID 24689556), predicted CCS values range from 129.4–140.5 Ų (Table 2) . The target compound’s larger substituents likely increase its CCS, suggesting a more extended conformation and slower diffusion in biological systems.
Table 2: Predicted CCS of 2-[(Pyrazin-2-yl)amino]acetic Acid
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 154.06111 | 129.5 |
| [M+Na]⁺ | 176.04305 | 140.5 |
| [M-H]⁻ | 152.04655 | 129.4 |
Biological Activity
(Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a pyrazine ring, linked through a methylamino-acetic acid moiety. This unique structure may influence its biological properties and interactions with various molecular targets.
The biological activity of (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting certain enzymes involved in these processes. The exact molecular targets remain under investigation but are crucial for understanding its therapeutic potential.
Biological Activity Overview
Research indicates that compounds similar to (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid exhibit a range of biological activities, including:
- Antimicrobial Activity : Some pyrazine derivatives have shown effectiveness against various pathogens.
- Anticancer Properties : Preliminary data suggest potential cytotoxic effects against cancer cell lines, indicating possible applications in oncology.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting specific pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazine derivatives and related compounds:
- Anticancer Activity : A study on pyrrolopyrazine derivatives demonstrated significant cytotoxic effects against human cancer cell lines such as Panc-1 and PC3. The most potent compound exhibited an IC50 value significantly lower than that of established chemotherapeutics like etoposide .
- Anti-inflammatory Potential : Research has indicated that certain pyrazine derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism for reducing inflammation in various conditions .
- Antimicrobial Properties : Some studies have focused on the antimicrobial effects of pyrazine derivatives, revealing activity against both gram-positive and gram-negative bacteria .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid | Anticancer (Panc-1) | TBD |
| 12-Aryl-11-hydroxy-pyrrolopyrazine | Anticancer (Panc-1) | 12.5 |
| 2-Methylpyrazine | Antimicrobial | TBD |
| 2-Aminopyrimidine | Anticancer | TBD |
Note: TBD indicates that specific IC50 values for (Cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid are yet to be determined.
Q & A
Q. What are the recommended synthetic routes for synthesizing (cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Cyclopropane Ring Formation : Use transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) or [2+1] cycloaddition with ethylene derivatives .
Pyrazine Functionalization : Introduce the pyrazine moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .
Amino-Acetic Acid Linkage : Couple the cyclopropyl-pyrazine intermediate with glycine derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
Optimization Tips : Monitor reaction progress via HPLC or TLC. Adjust pH (6.5–7.5) for coupling efficiency and use inert atmospheres (N₂/Ar) to prevent oxidation.
Q. Which analytical techniques are most effective for characterizing the structural integrity of (cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) and pyrazine aromaticity (δ 8.0–9.0 ppm) .
- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for cyclopropane spatial orientation .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected m/z ~250–300 Da) .
Q. How can researchers assess the biological activity of this compound in in vitro assays?
Methodological Answer:
- Target Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for enzymes/receptors (e.g., cyclopropane-containing analogues in peptide hormone receptors) .
- Cellular Uptake Studies : Employ radiolabeled (³H/¹⁴C) compound or fluorescent tagging (e.g., FITC conjugation) to track intracellular localization .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ calculations using sigmoidal curve fitting (e.g., GraphPad Prism) .
Q. What stability challenges arise when storing (cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid, and how can degradation be mitigated?
Methodological Answer:
- Degradation Pathways : Cyclopropane rings are prone to ring-opening under acidic/oxidative conditions; pyrazine moieties may hydrolyze at high temperatures .
- Storage Recommendations :
- Store at –20°C in amber vials under nitrogen.
- Use lyophilization for long-term stability.
- Monitor degradation via LC-MS every 3–6 months .
Advanced Research Questions
Q. How does the cyclopropyl group influence conformational constraints in peptide-based drug design when integrated into amino acid backbones?
Methodological Answer:
- Conformational Restriction : Cyclopropane’s rigid geometry reduces peptide backbone flexibility, enhancing receptor selectivity. Use molecular dynamics (MD) simulations (e.g., AMBER/CHARMM) to model torsion angles .
- Biological Impact : Compare cyclopropyl-containing peptides with non-constrained analogues via SPR and circular dichroism (CD) to quantify binding affinity and α-helix/β-sheet stability .
Q. What metabolic pathways are perturbed in bacterial systems exposed to (cyclopropyl-pyrazin-2-ylmethyl-amino)-acetic acid?
Methodological Answer:
- Metabolic Flux Analysis (MFA) : Construct genome-scale metabolic models (e.g., using COBRA Toolbox) and measure isotopic labeling (¹³C-glucose) to track carbon flow .
- Key Findings : Overexpression of PQQ-dependent alcohol dehydrogenase (ADH) in Acetobacter pasteurianus increases acetic acid yield (61.42 g/L vs. 53.6 g/L control) but reduces TCA cycle activity (aconitase downregulation) .
Q. How can proteomic profiling elucidate cellular responses to this compound in eukaryotic systems?
Methodological Answer:
- 2D-PAGE/Mass Spectrometry : Identify differentially expressed proteins (e.g., heat shock proteins, glutamine synthetase) under compound exposure. Use MALDI-TOF/LC-MS/MS for peptide identification .
- Pathway Enrichment : Analyze data via STRING or DAVID to map oxidative stress (e.g., alkyl hydroperoxide reductase) and protein-folding pathways .
Q. What computational strategies are effective for predicting the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model binding poses with CYP3A4/CYP2D6. Validate with molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area .
Q. How does the compound inhibit bacterial efflux pumps, and what resistance mechanisms might emerge?
Methodological Answer:
- Efflux Inhibition Assays : Measure ethidium bromide accumulation via fluorescence in E. coli TolC mutants. Compare MIC values with/without efflux inhibitors (e.g., PAβN) .
- Resistance Screening : Serial passage experiments (20+ generations) under sub-MIC conditions to identify mutations via whole-genome sequencing .
Q. What analytical methods quantify trace impurities in synthesized batches of the compound?
Methodological Answer:
- HPLC-DAD/ELSD : Use C18 columns (5 µm, 250 mm) with gradient elution (0.1% TFA in acetonitrile/water). Detect cyclopropane-opening byproducts at 210 nm .
- LC-HRMS/MS : Identify genotoxic impurities (e.g., nitroso derivatives) with limits of detection (LOD) < 1 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
